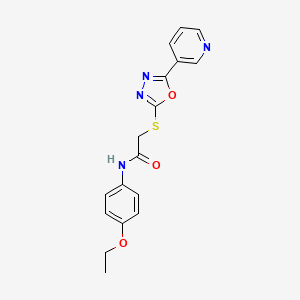![molecular formula C20H16Cl2N2O3 B2956830 1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 320419-66-7](/img/structure/B2956830.png)
1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.).
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and the overall reaction scheme.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Hydrogen Bonding and Molecular Structure
- Studies have investigated the hydrogen bonding and molecular structure of related compounds, revealing insights into their crystal structures and conformational behaviors, which could have implications for understanding the interactions and properties of "1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide" in various applications (Kubicki et al., 2000).
Synthesis and Characterization of Novel Compounds
- Research has focused on the synthesis and characterization of novel compounds with potential applications in various fields such as materials science, medicine, and chemistry. For instance, the synthesis of new aromatic polyamides and polyimides based on specific derivatives shows promise for applications in semiconductor technologies (Yang et al., 1999).
Potential as Inhibitors or Active Agents
- Certain derivatives have been explored for their potential as inhibitors or active agents in biological systems. For example, studies on the interaction of antagonists with the CB1 cannabinoid receptor provide insights into the molecular interaction and potential therapeutic applications of related compounds (Shim et al., 2002).
Electrochromic Properties
- The development of novel aromatic polyamides with pendant groups for electrochromic applications highlights the potential of "1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide" in creating materials with specific optical properties. Research into these materials could lead to advances in smart windows, displays, and other technologies that benefit from electrochromic properties (Chang & Liou, 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely.
Future Directions
This could involve potential applications of the compound, areas for further research, or ways to improve the synthesis or properties of the compound.
Please note that the availability of this information can vary depending on how much research has been done on the specific compound. If you have more information or a different compound you’d like me to look up, feel free to ask!
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3/c1-27-18-7-3-2-6-17(18)23-19(25)15-5-4-10-24(20(15)26)12-13-8-9-14(21)11-16(13)22/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUNDYEJIVNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2956750.png)

![(Z)-N-((3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2956754.png)



![2-(Dimethylamino)[1,3]thiazolo[4,5-D]pyrimidin-7(6H)-one](/img/structure/B2956758.png)
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2956759.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2956761.png)


![N-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2956768.png)
![(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2956770.png)